

Application Notes and Protocols for the Characterization of 4-Fluorobenzoylacetoneitrile

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Compound of Interest

Compound Name: 4-Fluorobenzoylacetoneitrile

Cat. No.: B105857

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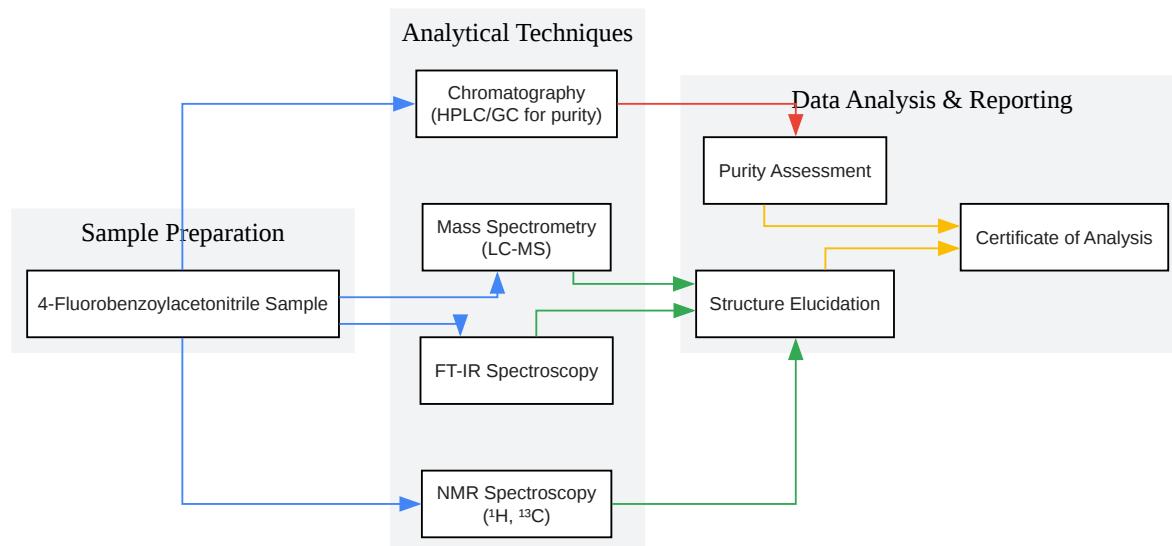
Introduction

4-Fluorobenzoylacetoneitrile, also known as 3-oxo-3-(4-fluorophenyl)propionitrile, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug Blonanserin. Its chemical structure, incorporating a fluorinated phenyl ring, a ketone, and a nitrile group, makes it a versatile building block in medicinal chemistry. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound for use in research and drug development.

These application notes provide a detailed overview of the primary analytical methods for the characterization of **4-Fluorobenzoylacetoneitrile**. This document includes expected quantitative data from spectroscopic and spectrometric techniques, detailed experimental protocols, and visual workflows to guide researchers in their analytical endeavors.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical intermediate like **4-Fluorobenzoylacetoneitrile**.

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Caption: Workflow for the analytical characterization of **4-Fluorobenzoylacetoneitrile**.

Data Presentation

The following tables summarize the expected quantitative data from key analytical techniques for the characterization of **4-Fluorobenzoylacetoneitrile**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ) in ppm (Solvent: CDCl_3)
^1H NMR	7.95 (dd, $J = 9.0$ Hz, 5.2 Hz, 2H), 7.82 (t, $J = 8.2$ Hz, 2H), 4.07 (s, 2H)[1]
^{13}C NMR	185.76, 167.73, 165.68, 131.44, 131.36, 116.66, 116.48, 113.75, 29.47[1]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

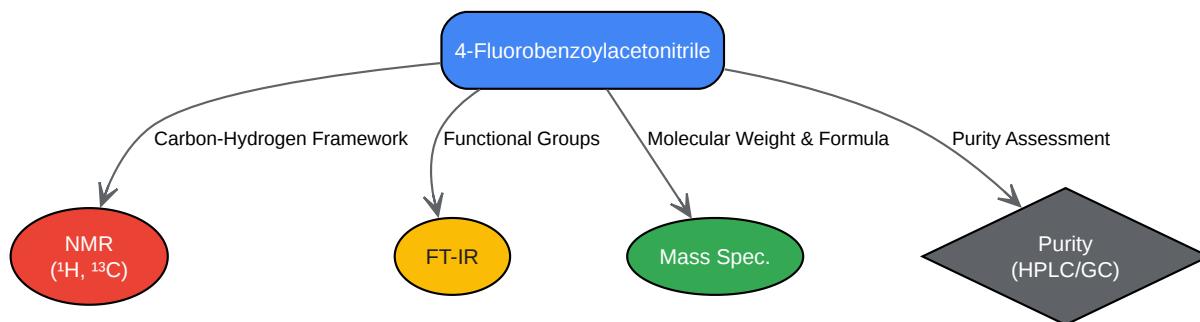
Functional Group	Expected Wavenumber (cm ⁻¹)
C≡N (Nitrile)	~2250
C=O (Ketone)	~1685
C-F (Aromatic)	~1230
Aromatic C=C	~1600, ~1500

Table 3: Mass Spectrometry (MS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	164.15	164.15[1]

Logical Relationship of Analytical Techniques

The diagram below illustrates how different analytical techniques provide complementary information for the complete characterization of **4-Fluorobenzoylacetone nitrile**.



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Caption: Interrelation of analytical methods for chemical characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: 500 MHz NMR Spectrometer.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Fluorobenzoylacetone**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Protocol:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover a range of 0 to 10 ppm.
 - Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum. Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **4-Fluorobenzoylacetone** sample directly onto the ATR crystal.
- Protocol:
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To determine the molecular weight and confirm the molecular formula of the analyte.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Prepare a stock solution of **4-Fluorobenzoylacetone** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- LC-MS Protocol:
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquire the mass spectrum in full scan mode to detect the $[M+H]^+$ ion.
 - For structural confirmation, tandem MS (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

These protocols provide a robust framework for the comprehensive characterization of **4-Fluorobenzoylacetone**, ensuring its suitability for further applications in research and development.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

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